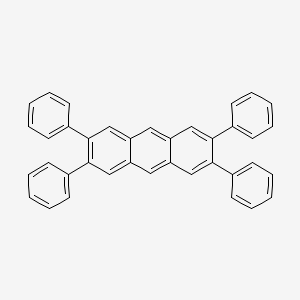
2,3,6,7-Tetraphenylanthracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetraphenylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C38H26 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photophysical Properties
2,3,6,7-Tetraphenylanthracene exhibits remarkable photophysical characteristics, including high fluorescence quantum yields and tunable emission wavelengths. These properties make it suitable for applications in:
- Fluorescent Sensors : Its ability to act as a fluorescent sensor has been demonstrated in various studies. For instance, it can detect nitroaromatic explosives and chemical warfare agents through fluorescence quenching mechanisms when interacting with target analytes . The incorporation of functional groups enhances its sensitivity and selectivity for different analytes.
- Organic Light Emitting Diodes (OLEDs) : The compound's high luminescence efficiency makes it an excellent candidate for use in OLEDs. Modifications at the 9 and 10 positions of the anthracene core have been shown to significantly alter its emission properties, allowing for color tuning from blue to yellow . This tunability is crucial for developing efficient light-emitting devices.
Sensing Applications
The compound has been explored extensively for its use in chemical sensors:
- Chemical Warfare Detection : Research indicates that this compound can be utilized in chemosensors designed to detect chemical warfare agents. The sensor molecules exhibit fluorescence modulation upon interaction with specific analytes .
- Environmental Monitoring : Its application extends to environmental monitoring where it can detect pollutants or hazardous substances through changes in fluorescence intensity .
Biomedical Applications
Recent studies have highlighted the potential of this compound in biomedical fields:
- Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment. Its photophysical properties can be harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues.
- Imaging Agents : Due to its strong fluorescence properties, it is also being investigated as a fluorescent imaging agent in biological systems. This application could enhance the visualization of cellular processes and aid in disease diagnostics .
Table 1: Summary of Applications
属性
分子式 |
C38H26 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
2,3,6,7-tetraphenylanthracene |
InChI |
InChI=1S/C38H26/c1-5-13-27(14-6-1)35-23-31-21-33-25-37(29-17-9-3-10-18-29)38(30-19-11-4-12-20-30)26-34(33)22-32(31)24-36(35)28-15-7-2-8-16-28/h1-26H |
InChI 键 |
BSZJMGNPVHNWCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC(=C(C=C4C=C3C=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
同义词 |
2,3,6,7-tetraphenylanthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















